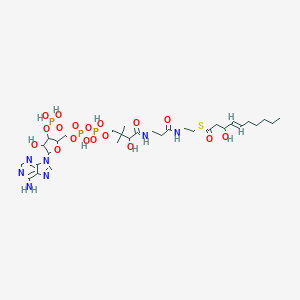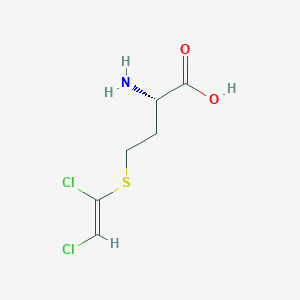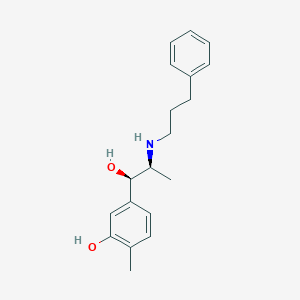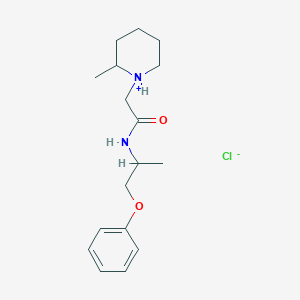
3-Hydroxy-4-decenoyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-decenoyl-coenzyme A (3-HD-CoA) is a key intermediate in the β-oxidation of unsaturated fatty acids. It plays an essential role in the metabolism of polyunsaturated fatty acids (PUFAs) and is involved in the synthesis of long-chain fatty acids.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-decenoyl-coenzyme A involves its role in the β-oxidation of unsaturated fatty acids. It is involved in the conversion of fatty acids into acetyl-CoA, which is then further metabolized in the citric acid cycle. Additionally, this compound has been shown to regulate the activity of various enzymes involved in lipid metabolism and has been implicated in the synthesis of long-chain fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in lipid metabolism. It has been shown to play a crucial role in the β-oxidation of unsaturated fatty acids and has been implicated in the regulation of lipid metabolism. Additionally, this compound has been shown to be involved in the synthesis of long-chain fatty acids and has been implicated in the regulation of various enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxy-4-decenoyl-coenzyme A in lab experiments include its ability to regulate lipid metabolism and its involvement in the synthesis of long-chain fatty acids. Additionally, this compound has been extensively studied in the context of various diseases, making it a valuable tool for understanding the underlying mechanisms of these diseases. The limitations of using this compound in lab experiments include the complexity of the β-oxidation pathway and the potential for off-target effects.
Zukünftige Richtungen
For the study of 3-Hydroxy-4-decenoyl-coenzyme A include further investigation into its role in the regulation of lipid metabolism and its involvement in the synthesis of long-chain fatty acids. Additionally, the potential for using this compound as a therapeutic target for various diseases, including metabolic disorders, cardiovascular disease, and cancer, should be explored further. Finally, the development of new methods for synthesizing and detecting this compound could lead to new insights into its role in lipid metabolism and disease.
Synthesemethoden
The synthesis of 3-Hydroxy-4-decenoyl-coenzyme A is achieved through the β-oxidation of unsaturated fatty acids. The process involves a series of enzymatic reactions that convert the fatty acids into acetyl-CoA, which is then further metabolized in the citric acid cycle. The key enzyme involved in the synthesis of this compound is the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-decenoyl-coenzyme A has been extensively studied in the field of lipid metabolism and has been shown to play a crucial role in the β-oxidation of unsaturated fatty acids. It has also been implicated in the regulation of lipid metabolism and has been shown to be involved in the synthesis of long-chain fatty acids. Additionally, this compound has been studied in the context of various diseases, including metabolic disorders, cardiovascular disease, and cancer.
Eigenschaften
CAS-Nummer |
105181-63-3 |
|---|---|
Molekularformel |
C31H52N7O18P3S |
Molekulargewicht |
935.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-hydroxydec-4-enethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h8-9,17-20,24-26,30,39,42-43H,4-7,10-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b9-8+ |
InChI-Schlüssel |
USRWPIVVEDBCOJ-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCC/C=C/C(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCC=CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCC=CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonyme |
3-hydroxy-4-decenoyl-coenzyme A 3-hydroxy-4-trans-decenoyl-CoA coenzyme A, 3-hydroxy-4-decenoyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)












